![molecular formula C12H9FN2O2 B581445 6-Amino-3-(4-fluorophenyl)picolinic acid CAS No. 1214379-52-8](/img/structure/B581445.png)
6-Amino-3-(4-fluorophenyl)picolinic acid
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Description
“6-Amino-3-(4-fluorophenyl)picolinic acid” is a chemical compound with the CAS Number: 1214379-52-8 . It has a molecular weight of 232.21 and its IUPAC name is 6-amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “6-Amino-3-(4-fluorophenyl)picolinic acid” is 1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) .Scientific Research Applications
Herbicide Research
“6-Amino-3-(4-fluorophenyl)picolinic acid” has been mentioned in the context of herbicide research. Compounds similar to picolinic acid have been used in the design and synthesis of synthetic auxin herbicides .
Pharmaceutical Testing
This compound is also available for purchase for pharmaceutical testing, indicating its potential use in drug development or as a reference standard in pharmacological research .
Chemical Synthesis
It is used in chemical synthesis and is available from suppliers that cater to scientists needing high-quality reference standards for accurate results, which suggests its application in various chemical synthesis processes .
For a more detailed analysis covering six to eight unique applications, further research would be needed, possibly including access to specialized databases or contacting experts in fields related to this compound.
MDPI - Herbicide Research MilliporeSigma - Chemical Synthesis Biosynth - Pharmaceutical Testing
properties
IUPAC Name |
6-amino-3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-7(2-4-8)9-5-6-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVPMQIIZIZSRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801218428 |
Source
|
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-fluorophenyl)picolinic acid | |
CAS RN |
1214379-52-8 |
Source
|
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-3-(4-fluorophenyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801218428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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